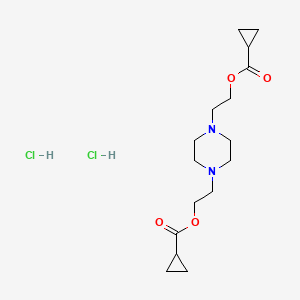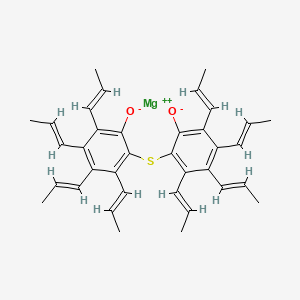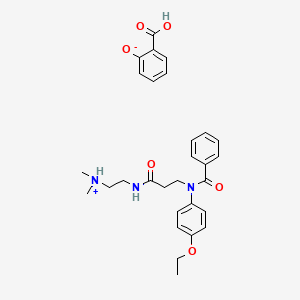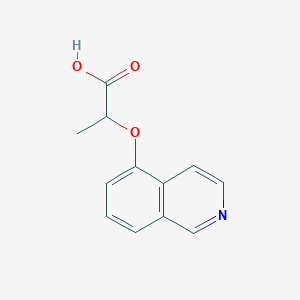
2-Isoquinolin-5-yloxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isoquinolin-5-yloxypropanoic acid is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features an isoquinoline ring system attached to a propanoic acid moiety through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isoquinolin-5-yloxypropanoic acid typically involves the reaction of isoquinoline derivatives with propanoic acid derivatives. One common method involves the use of a palladium-catalyzed coupling reaction, where isoquinoline is reacted with a propanoic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Isoquinolin-5-yloxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The isoquinoline ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced isoquinoline compounds .
Scientific Research Applications
2-Isoquinolin-5-yloxypropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Isoquinolin-5-yloxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally similar compound with a benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring system.
Quinolone: Contains a ketone group, making it distinct from isoquinoline derivatives.
Uniqueness
2-Isoquinolin-5-yloxypropanoic acid is unique due to its specific structure, which combines the isoquinoline ring with a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-isoquinolin-5-yloxypropanoic acid |
InChI |
InChI=1S/C12H11NO3/c1-8(12(14)15)16-11-4-2-3-9-7-13-6-5-10(9)11/h2-8H,1H3,(H,14,15) |
InChI Key |
PAVGKKAPHBMFJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC2=C1C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



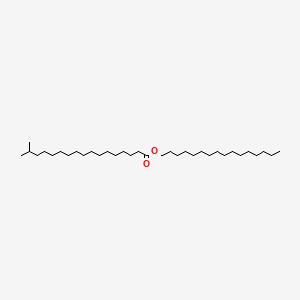
![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)
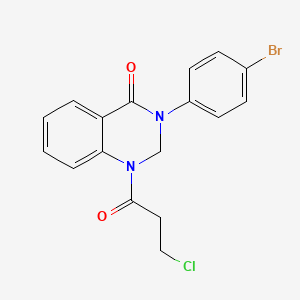
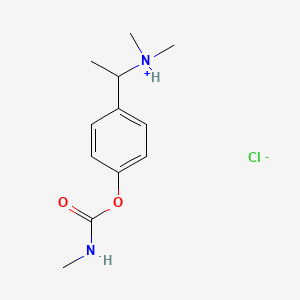
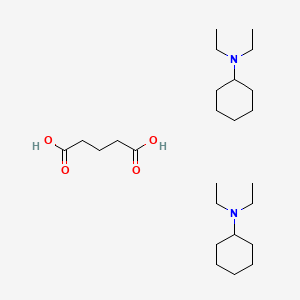
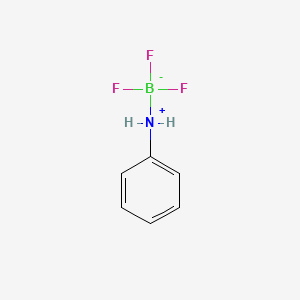
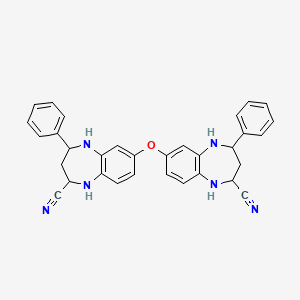
![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)
![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
